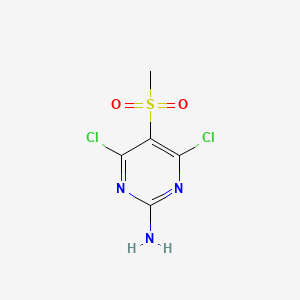

4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Synthetic Organic Chemistry and Heterocyclic Research

Pyrimidine derivatives are of paramount importance in the realm of synthetic organic chemistry and heterocyclic research due to their prevalence in nature and their versatile applications. netascientific.comsigmaaldrich.com The pyrimidine core is fundamental to the structure of nucleobases such as cytosine, thymine, and uracil, which constitute the building blocks of nucleic acids, DNA and RNA. This inherent biological relevance has spurred extensive research into synthetic analogues for therapeutic purposes.

In synthetic organic chemistry, the pyrimidine ring serves as a versatile scaffold for the construction of complex molecular architectures. The presence of nitrogen atoms influences the reactivity of the ring, allowing for selective functionalization at various positions. Methodologies for the synthesis of pyrimidines are well-established and diverse, ranging from classical condensation reactions to modern catalytic cross-coupling techniques. sigmaaldrich.com This synthetic tractability has enabled the creation of vast libraries of pyrimidine derivatives for screening in drug discovery programs. The exploration of polysubstituted pyrimidines, in particular, has led to the development of compounds with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. netascientific.com

Structural Classification and Functional Group Analysis of 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine as a Polysubstituted Pyrimidine

This compound is classified as a polysubstituted pyrimidine, indicating that multiple hydrogen atoms on the parent pyrimidine ring have been replaced by various functional groups. A detailed analysis of its structure reveals several key features that dictate its chemical behavior and potential for further modification.

The core of the molecule is the pyrimidine ring, which provides the foundational heterocyclic structure. The substituents are as follows:

Two Chlorine Atoms at positions 4 and 6: These halogen atoms are strong electron-withdrawing groups and are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Their presence significantly activates the pyrimidine ring towards attack by nucleophiles. The reactivity of these positions allows for the sequential and often selective introduction of other functional groups.

A Methylsulfonyl Group at position 5: The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group. Its placement at the 5-position further influences the electron density of the pyrimidine ring and can affect the regioselectivity of substitution reactions at the 4 and 6 positions.

The combination of these functional groups makes this compound a highly versatile chemical intermediate. The differential reactivity of the chloro and methylsulfonyl groups is of particular interest in synthetic design. Research on the closely related compound, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, has shown that the chlorine atoms are susceptible to displacement by amines in the presence of weak bases, while the sulfone group can be displaced by deprotonated anilines. This chemoselectivity provides a powerful tool for the controlled synthesis of complex, unsymmetrically substituted pyrimidines.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅Cl₂N₃O₂S |

| Molecular Weight | 254.08 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Note: The properties listed are based on typical data for this compound and may vary slightly.

Research Gaps and Prospective Investigations for this Specific Compound and Related Systems

Despite its clear potential as a synthetic building block, a thorough review of the scientific literature reveals a notable lack of dedicated research focused specifically on this compound. While its commercial availability suggests its use in undisclosed or proprietary research, publicly accessible studies detailing its synthesis, comprehensive characterization, and biological evaluation are scarce. This represents a significant research gap.

Prospective investigations into this compound and related systems could be highly fruitful and can be categorized as follows:

Synthetic Methodology Development: While the synthesis of related compounds has been described, a detailed and optimized synthetic route to this compound has not been extensively reported in the academic literature. Research in this area could focus on developing efficient, scalable, and environmentally benign synthetic protocols.

Exploration of Chemical Reactivity: A systematic study of the chemoselective reactions of this compound with a diverse range of nucleophiles would be of great value to synthetic chemists. Understanding the precise conditions required to selectively displace the chloro or sulfonyl groups would enable the rational design of novel pyrimidine derivatives.

Biological Screening and Drug Discovery: Given the prevalence of polysubstituted pyrimidines in medicinal chemistry, particularly as kinase inhibitors, a comprehensive biological evaluation of this compound and its derivatives is warranted. Screening against a panel of kinases or other biologically relevant targets could uncover novel therapeutic leads. The structural features of this compound, including multiple sites for modification, make it an attractive scaffold for the development of targeted therapies.

Structural and Computational Studies: Detailed spectroscopic and crystallographic analysis of this compound and its derivatives would provide valuable insights into their three-dimensional structure and electronic properties. This experimental data, coupled with computational modeling, could aid in understanding structure-activity relationships and in the rational design of new compounds with enhanced biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-methylsulfonylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHRMSPYBAEAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(N=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 5 Methylsulfonyl Pyrimidin 2 Amine and Analogous Pyrimidine Systems

Strategic Approaches to Introduce Chlorine Substituents onto Pyrimidine (B1678525) Scaffolds

The introduction of chlorine atoms onto the pyrimidine ring is a fundamental strategy for creating versatile intermediates for further functionalization. Chloropyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr), making them valuable precursors. researchgate.net A primary method for synthesizing chloropyrimidines involves the conversion of hydroxypyrimidines (which often exist as their tautomeric pyrimidone forms) using powerful chlorinating agents.

Phosphorus oxychloride (POCl₃) is a classic and widely used reagent for this transformation. The reaction typically involves heating the corresponding dihydroxypyrimidine in the presence of POCl₃, often with a tertiary amine base, to yield the dichlorinated product. nih.gov More contemporary, environmentally conscious methods aim to reduce the amount of excess POCl₃, employing solvent-free conditions by heating the substrate with an equimolar amount of the reagent in a sealed reactor.

Another effective chlorinating agent is phosgene (COCl₂) or its safer solid equivalent, triphosgene. Processes have been developed for preparing 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine using phosgene, often catalyzed by quaternary ammonium or phosphonium salts. google.comgoogleapis.com These catalysts have proven effective despite not acting as traditional acid scavengers. google.com The reaction can be carried out by slurrying the starting material in an aprotic solvent with the catalyst and treating it with phosgene at elevated temperatures. google.com

| Starting Material | Chlorinating Agent | Catalyst/Base | Key Features |

| 4,6-Dihydroxypyrimidine | POCl₃ | Tertiary Amine | Standard laboratory procedure. |

| 4,6-Dihydroxypyrimidine | Phosgene (COCl₂) | Quaternary Ammonium Salt | Suitable for industrial scale; avoids large excess of reagent. google.com |

| Hydroxypyrimidines | Triphosgene | N,N-diethylaniline | Replaces more hazardous reagents like phosgene. |

Methods for the Regioselective Installation of Methylsulfonyl Groups on Pyrimidine Rings

The methylsulfonyl group is a valuable functional moiety in medicinal chemistry, often acting as a hydrogen bond acceptor or a leaving group. Its installation on a pyrimidine ring can be achieved through a multi-step process. A common and efficient route begins with a precursor bearing a methylthio (-SCH₃) group, which is subsequently oxidized to the desired methylsulfonyl (-SO₂CH₃) group.

An approach for preparing 2-(methylsulfonyl)pyrimidine derivatives involves the cyclic condensation of a suitable precursor with S-methylisothiouronium sulfate, followed by oxidation. researchgate.net The oxidation of the intermediate methylthiopyrimidine is a critical step. Various oxidizing agents can be employed for this transformation. A mixture of hydrogen peroxide and sodium tungstate has been successfully used. researchgate.net Alternatively, oxone (potassium peroxymonosulfate) in a water-acetone mixture provides an environmentally friendly and efficient method for this oxidation. researchgate.net

The regioselectivity of introducing the sulfonyl group is dictated by the initial placement of the methylthio group. For the target compound, this would require a 5-substituted methylthio precursor prior to the chlorination and amination steps, or a direct sulfonation method at the C5 position, which is less common. Electrophilic substitution on the pyrimidine ring, such as sulfonation or halogenation, typically occurs at the C5 position, which is the most electron-rich.

Diverse Techniques for Amination at Pyrimidine Positions

The introduction of an amino group is a key step in the synthesis of the target compound and many biologically active pyrimidine derivatives. The reactivity of the pyrimidine ring, particularly when activated by electron-withdrawing groups like halogens, allows for several amination strategies.

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for aminating pyrimidine rings. researchgate.net Halogenated pyrimidines, such as 2,4-dichloropyrimidine, are excellent substrates for this reaction. The reactivity of the chloro-substituted positions generally follows the order C4(6) > C2 >> C5. acs.org This inherent regioselectivity is crucial for synthetic planning.

When 2,4-dichloropyrimidines react with amine nucleophiles, substitution typically occurs preferentially at the C4 position. acs.orgresearchgate.net However, these reactions are often only moderately selective, sometimes yielding mixtures of C4 and C2 isomers that can be difficult to separate. acs.org The selectivity can be influenced by the reaction conditions and the substituents on the pyrimidine ring. For instance, acid-catalyzed amination of chloropyrimidines with anilines has been shown to proceed effectively in water, offering a greener alternative to organic solvents. nih.govpreprints.org In some cases, palladium catalysts have been used to achieve high regioselectivity in the amination of 6-aryl-2,4-dichloropyrimidines, strongly favoring the C4-substituted product. acs.orgresearchgate.net

For the synthesis of 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine, the challenge lies in introducing the amino group at the C2 position while retaining the chloro groups at C4 and C6. This would likely involve starting with a 2-aminopyrimidine core and subsequently performing chlorination, or carefully controlling the reaction conditions on a trichlorinated pyrimidine to achieve selective substitution at C2.

Reductive amination is a powerful method for forming C-N bonds, which typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.orglibretexts.org While this method is fundamental in general organic synthesis, its application directly to the pyrimidine ring to introduce a primary amino group is not a standard approach.

However, a related process, known as reductive alkylation, can be applied to existing aminopyrimidines. For example, N-monosubstituted 2-aminopyrimidines can be prepared by reacting 2-aminopyrimidine with an aldehyde in the presence of a reducing agent like formic acid. researchgate.net This method proceeds by forming an imine at the existing amino group, which is then reduced in situ. This pathway is used to functionalize an existing amino group rather than creating a new one on the pyrimidine ring itself.

| Amination Method | Substrate Type | Key Features | Regioselectivity |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyrimidines | Most common method; can be acid-catalyzed or Pd-catalyzed. acs.orgnih.gov | Generally favors C4/C6 positions over C2. acs.org |

| Reductive Alkylation | Aminopyrimidines | Functionalizes an existing amino group with an alkyl group from an aldehyde/ketone. researchgate.net | Not applicable for introducing a new amino group to the ring. |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Pyrimidine Synthesis

Achieving high yield and purity is a primary goal in the synthesis of fine chemicals, including pyrimidine derivatives. azom.com The optimization of reaction conditions is a critical process that involves a deep understanding of reaction kinetics and the interplay of various parameters. azom.com Key factors that are typically fine-tuned include temperature, pressure, reactant concentrations, choice of catalyst, and solvent. azom.com

For pyrimidine synthesis, careful control of these variables is essential. For example, in the synthesis of certain pyrimidine derivatives, adjusting the catalyst and solvent can dramatically impact the outcome. The use of aqueous HCl as a catalyst in DMF has been shown to produce hexahydropyrido[2,3-d]pyrimidine derivatives in good yields. researchgate.net Similarly, the hydrolysis of intermediates in pyrimidine synthesis requires controlled heating time and temperature to prevent the degradation of unstable compounds like urea. oup.com

Identifying and mitigating challenges such as byproduct formation and the presence of impurities are crucial for optimizing the final yield and quality. azom.com Rigorous purification methods and vigilant monitoring of intermediate products for purity, particle size, and moisture content are standard industry practices to ensure high-quality final products. azom.com

The following table illustrates the impact of reaction conditions on the synthesis of a substituted pyrimidine, based on findings for related structures.

| Parameter | Condition A | Condition B | Outcome | Rationale |

| Catalyst | None | Aqueous HCl | Increased yield from moderate to 71%. researchgate.net | Acid catalysis facilitates the cyclization step. |

| Base | Strong Base (e.g., NaHMDS) | Weak Base (e.g., NaHCO₃) | Selective displacement of different leaving groups. researchgate.netthieme-connect.com | The strength of the base influences the nucleophilicity of the amine and the reaction pathway. |

| Solvent | Protic (e.g., Alcohol) | Aprotic (e.g., DMF) | Can alter reaction selectivity and prevent unwanted side reactions. researchgate.net | The solvent's ability to solvate ions and participate in the reaction mechanism is critical. |

| Temperature | Room Temperature | 50°C | Controls reaction rate and prevents decomposition of intermediates. oup.com | Higher temperatures can increase reaction rates but may also lead to byproduct formation. |

Exploration of Green Chemistry Principles in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents, which pose risks to human health and the environment. rasayanjournal.co.in In recent years, the principles of green chemistry have been increasingly applied to mitigate these issues, aiming to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com

The application of green chemistry to pyrimidine synthesis has several advantages, including higher yields, reduced environmental impact, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in Key green chemistry approaches include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product, which increases efficiency and reduces waste. rasayanjournal.co.injmaterenvironsci.com

Use of Green Solvents: Water has been extensively used as an environmentally benign solvent for synthesizing pyrimidine derivatives. jmaterenvironsci.com Ionic liquids, often referred to as "Green Solvents," are also being explored for their potential to be non-toxic and biodegradable. rasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis have emerged as powerful techniques. rasayanjournal.co.innih.gov These methods can lead to faster reaction rates, higher yields, and purer products. rasayanjournal.co.in

Solvent-Free Reactions: Conducting chemical synthesis in the absence of solvents offers benefits such as cleaner reactions, high product yields, and simpler separation and purification processes. rasayanjournal.co.in

The table below compares traditional and green approaches for the synthesis of pyrimidine analogs.

| Approach | Traditional Method | Green Chemistry Alternative | Advantages of Green Approach |

| Solvent | Hazardous organic solvents | Water, ionic liquids, or solvent-free conditions. rasayanjournal.co.injmaterenvironsci.com | Reduced toxicity, environmental pollution, and improved safety. rasayanjournal.co.in |

| Energy Input | Conventional heating | Microwave irradiation or ultrasonication. rasayanjournal.co.innih.gov | Shorter reaction times, higher yields, and energy efficiency. rasayanjournal.co.in |

| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs). rasayanjournal.co.injmaterenvironsci.com | Increased atom economy, reduced waste, and simplified procedures. rasayanjournal.co.in |

| Catalysts | Stoichiometric toxic reagents | Recyclable and reusable catalysts. nih.govingentaconnect.com | Reduced waste, lower cost, and improved sustainability. nih.gov |

By embracing these green chemistry principles, the synthesis of pyrimidines and related heterocyclic compounds can be made more economically feasible and environmentally friendly. rasayanjournal.co.innih.gov

In-depth Analysis of this compound Remains Limited in Publicly Available Research

Despite its availability from chemical suppliers, a comprehensive body of scientific literature detailing the specific reactivity and mechanistic pathways of this compound (CAS No. 78744-34-0) is not readily accessible in public research databases. bldpharm.comsigmaaldrich.com Consequently, a detailed article that strictly adheres to the requested outline on its specific chemical behaviors cannot be generated at this time without resorting to speculation based on related, but distinct, chemical structures.

The outlined topics, such as the differential reactivity of chloride substituents, the role of the methylsulfonyl group as a leaving group, and chemoselectivity in nucleophilic aromatic substitution (SNAr) reactions, are well-documented for isomeric and analogous pyrimidine compounds. For instance, extensive research exists on 4,6-dichloro-2-(methylsulfonyl)pyrimidine. thieme-connect.comresearchgate.net In this related compound, the methylsulfonyl group is located at the C-2 position, and it lacks the C-2 amino group present in the target molecule. Studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine demonstrate a competitive displacement of either the C-4/C-6 chloride or the C-2 methylsulfonyl group, with the outcome being highly dependent on the nature of the nucleophile and the reaction conditions. thieme-connect.comresearchgate.net

However, the specific electronic and steric environment of This compound is substantially different. The presence of an electron-donating amino group at the C-2 position and an electron-withdrawing methylsulfonyl group at the C-5 position would uniquely influence the electrophilicity of the carbon atoms at the C-4 and C-6 positions. This substitution pattern makes direct extrapolation from other pyrimidine systems scientifically unsound.

Detailed investigations into the following specific areas for This compound are not available in the surveyed literature:

Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Methylsulfonyl Pyrimidin 2 Amine

Transformations Involving the Amino Group at C-2 Position:Research on the reactivity of the 2-amino group, such as through diazotization, acylation, or other transformations, for this particular molecule could not be located.

Derivatization of the Primary Amine (e.g., acylation, alkylation, arylation)

The primary amino group at the C-2 position is a key site for synthetic modification, allowing for the introduction of a wide range of functionalities through standard derivatization techniques such as acylation, alkylation, and arylation. iu.edunih.gov The nucleophilicity of this amine is somewhat diminished by the electron-withdrawing effects of the adjacent ring nitrogens and the chloro and methylsulfonyl groups on the pyrimidine (B1678525) ring. Nevertheless, it remains sufficiently reactive to participate in various derivatization reactions.

Acylation: The primary amine can be readily acylated using acylating agents like acid chlorides or anhydrides. nih.gov Microwave-assisted methods have been shown to be effective for the acylation of similar amino-pyrimidine systems. This reaction converts the primary amine into a more complex amide, which can alter the compound's chemical and physical properties. For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative.

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. The use of reductive amination provides a more controlled method for introducing alkyl groups.

Arylation: N-arylation of the amino group can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or arylboronic acids. nih.govmdpi.com A facile method for N-arylation using arylboroxines catalyzed by a simple copper salt in ethanol (B145695) has been developed, which could be applicable to this substrate. nih.gov

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine, 0°C to RT | N-(4,6-dichloro-5-(methylsulfonyl)pyrimidin-2-yl)acetamide |

| Alkylation | Methyl Iodide | K2CO3, DMF | 4,6-dichloro-N-methyl-5-(methylsulfonyl)pyrimidin-2-amine |

| Arylation | Phenylboronic Acid | Cu(OAc)2, Pyridine | 4,6-dichloro-5-(methylsulfonyl)-N-phenylpyrimidin-2-amine |

Cyclization Reactions Utilizing the Amino Group

The primary amine at the C-2 position, in conjunction with one of the adjacent chloro-substituents at C-4 or C-6, provides a scaffold for constructing fused heterocyclic systems. These intramolecular cyclization reactions are valuable for the synthesis of novel polycyclic aromatic compounds. For instance, reaction with a molecule containing both a nucleophilic group and an electrophilic center can lead to the formation of a new ring.

A practical strategy for synthesizing substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves the cyclization of a 4-amino-pyrimidine-5-carboxamide with an aldehyde, where an intramolecular amide addition to an iminium intermediate occurs. nih.gov While the target compound lacks a carboxamide group, analogous cyclizations can be envisioned. For example, acylation of the 2-amino group with a reagent containing a terminal nucleophile could set the stage for a subsequent intramolecular SNAr reaction, displacing one of the chloro groups to form a fused ring system.

Chemical Modifications and Transformations of the Methylsulfonyl Group at C-5 Position

The methylsulfonyl (–SO2Me) group at the C-5 position is a powerful electron-withdrawing group, significantly influencing the reactivity of the pyrimidine ring. It is generally considered a stable functional group, but under specific conditions, it can undergo transformations.

Reductive Cleavage or Oxidation Pathways

Reductive Cleavage: While the C–S bond in an aryl sulfone is strong, reductive cleavage is possible under certain conditions. For example, benzophenone-promoted desulfonylative borylation has been reported for N-heteroaryl sulfones, although this method may also affect the chloro substituents. acs.orgacs.org In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a borylation reaction was accompanied by dechlorination. acs.orgacs.org Milder methods for the reductive cleavage of secondary sulfonamides have also been developed, which generate sulfinates and amines. chemrxiv.org Applying such methods to the target compound could potentially lead to the replacement of the methylsulfonyl group, although the chemoselectivity with respect to the chloro groups would be a critical factor.

Oxidation Pathways: The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, it cannot be further oxidized. However, methods for the oxidation of precursor methylsulfanyl (–SMe) groups to the corresponding methylsulfonyl derivatives are well-established, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). researchgate.netbohrium.com This is a common synthetic step in the preparation of such sulfones. researchgate.netbohrium.com

Mechanistic Elucidation of Key Reaction Pathways

The predominant reaction pathway for 4,6-dichloro-5-methylsulfonyl-pyrimidin-2-amine involves nucleophilic aromatic substitution (SNAr) at the C-4 and C-6 positions. The pyrimidine ring is inherently electron-deficient, and this property is greatly amplified by the three strong electron-withdrawing groups (two chloro atoms and one methylsulfonyl group).

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination sequence. In the first step, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C-4 or C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the electron-withdrawing substituents. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Structural Characterization and Advanced Spectroscopic Analysis of 4,6 Dichloro 5 Methylsulfonyl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine, ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopic CharacterizationA proton (¹H) NMR spectrum would identify the different types of hydrogen atoms in the molecule. For this compound, the following signals would be expected:

-NH₂ Protons: The amine group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. In a typical solvent like DMSO-d₆, this signal might be found in the range of 5-8 ppm.

-SO₂CH₃ Protons: The three equivalent protons of the methylsulfonyl group would produce a sharp singlet. This signal is expected to appear in the range of 3-4 ppm due to the deshielding effect of the adjacent sulfonyl group.

¹³C NMR Spectroscopic CharacterizationA carbon-13 (¹³C) NMR spectrum would reveal the number of distinct carbon environments in the molecule. The structure of this compound contains five carbon atoms, and due to the molecule's asymmetry, five unique signals would be anticipated:

Pyrimidine (B1678525) Ring Carbons: Three signals would correspond to the C2, C4, and C6 atoms of the pyrimidine ring. The carbons attached to the electronegative chlorine (C4, C6) and nitrogen atoms would appear at lower field (higher ppm values). The C5 carbon, bonded to the sulfonyl group, would also be significantly deshielded.

Methylsulfonyl Carbon (-SO₂CH₃): One signal corresponding to the methyl carbon would be expected at a higher field (lower ppm value) compared to the aromatic carbons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity ElucidationWhile ¹H and ¹³C NMR predict the types and numbers of atoms, 2D NMR experiments establish their connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In this molecule, with only isolated proton systems (NH₂ and CH₃), no cross-peaks would be expected, confirming their lack of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Key vibrational modes expected for this compound would include:

N-H Stretching: The amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the IR spectrum.

S=O Stretching: The sulfonyl group is characterized by strong, distinct stretching bands. Asymmetric and symmetric S=O stretches would be expected in the approximate regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C=N and C=C Stretching: Vibrations from the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds would produce strong signals in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

Molecular Ion Detection: Using a high-resolution technique like Electrospray Ionization Mass Spectrometry (ESI-MS), the exact mass of the protonated molecule [M+H]⁺ could be determined, allowing for the confirmation of its elemental formula (C₅H₅Cl₂N₃O₂S).

Isotopic Pattern: A key diagnostic feature in the mass spectrum would be the isotopic signature of the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio would lead to a characteristic pattern of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms.

Fragmentation Pattern: Analysis of the fragmentation pattern could provide further structural information. Common fragmentation pathways might include the loss of the methyl group, the entire sulfonyl group (SO₂CH₃), or chlorine atoms.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, SCXRD analysis would provide definitive structural data. nih.gov

Molecular Geometry: This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of all atoms in the molecule.

Crystal Packing: The analysis would also reveal how the molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and a nitrogen or oxygen atom of a neighboring molecule) or π-π stacking of the pyrimidine rings. Such interactions are crucial for understanding the solid-state properties of the compound. While data for the specific target compound is unavailable, studies on related structures like 4,6-dichloro-5-methoxypyrimidine (B156074) show how intermolecular contacts can generate a three-dimensional framework. nih.gov

Structural and Spectroscopic Insights into this compound

A comprehensive analysis of the structural and spectroscopic characteristics of the chemical compound this compound is not possible at this time due to the absence of publicly available crystallographic data.

Detailed structural characterization of a chemical compound, including precise measurements of bond lengths, bond angles, and torsional angles, is contingent upon the successful crystallization of the material and its subsequent analysis via single-crystal X-ray diffraction. A thorough search of scientific literature and crystallographic databases did not yield any published reports on the crystal structure of this compound.

Consequently, the specific data required to populate the following sections of the requested article are unavailable:

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking:The presence and nature of non-covalent interactions, such as hydrogen bonds involving the amine group and potential π-π stacking between pyrimidine rings, dictate the stability of the crystal lattice. A definitive analysis of these interactions requires knowledge of the intermolecular distances and orientations, which are provided by a crystal structure analysis.

While research exists on related pyrimidine derivatives, extrapolating this information to this compound would be speculative and scientifically unsound. The unique combination and positioning of the chloro, methylsulfonyl, and amine functional groups will have a distinct influence on the molecule's electronic properties, steric profile, and intermolecular interactions.

Therefore, until a crystallographic study of this compound is conducted and published, a scientifically accurate and detailed article on its solid-state structure, as per the requested outline, cannot be generated.

Computational and Theoretical Investigations of this compound

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules, offering insights into their structure, reactivity, and intermolecular interactions. For this compound, a comprehensive theoretical investigation can elucidate its fundamental chemical nature. This article details the application of various computational methods to characterize this specific pyrimidine derivative.

Role of 4,6 Dichloro 5 Methylsulfonyl Pyrimidin 2 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Polysubstituted Pyrimidine (B1678525) Derivatives

No specific synthetic routes starting from 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine to produce complex polysubstituted pyrimidine derivatives have been reported in the scientific literature.

Utility in the Development of Pharmaceutical Intermediates (focus on synthetic routes, not bioactivity)

There is no available information detailing the use of this compound as an intermediate in the synthesis of any known pharmaceutical compounds.

Contribution to the Construction of Novel Materials through Functionalization

There are no documented instances of this compound being utilized as a building block for the creation of novel materials.

Q & A

Q. What are the optimal synthetic routes for 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonylation of pyrimidine precursors. For example, substituting a hydroxyl or thiol group at the 5-position with methylsulfonyl can be achieved using methylsulfonyl chloride under anhydrous conditions. Key parameters include:

- Solvent Choice : Dimethylformamide (DMF) at 90°C enhances reactivity .

- Catalysis : Pd(PPh₃)₄ in a DME:H₂O (10:1) system improves cross-coupling efficiency for derivatives .

- Purification : Slow evaporation of acetonitrile yields high-purity crystals (m.p. 313–315 K) .

Data Reference : A yield of 81% was reported for a related compound (4,6-Dichloro-5-propynylpyrimidin-2-amine) using similar conditions .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Look for characteristic signals, e.g., NH₂ protons at δ = 7.50 ppm (¹H NMR) and methylsulfonyl carbon at δ = 113.30 ppm (¹³C NMR) .

- Elemental Analysis : Match experimental vs. calculated values (e.g., C: 41.41% vs. 41.61%) to confirm purity .

- X-ray Crystallography : Resolve crystal packing interactions (e.g., Cl···N distances of 3.094–3.100 Å) to confirm stereoelectronic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the methylsulfonyl group.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to avoid environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (no explicit hazard classification reported, but caution advised) .

Advanced Research Questions

Q. How do substituents at the 5-position influence biological activity and reactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (EWGs) : Methylsulfonyl enhances electrophilicity, improving cross-coupling efficiency for drug-like derivatives .

- Biological Activity : 5-Substituted analogs (e.g., 6-chlorouracils) inhibit human thymidine phosphorylase (IC₅₀ values in nM range), suggesting therapeutic potential .

Contradiction Note : Substituted analogs may exhibit instability in DMSO, complicating bioassays .

Q. What role do crystal packing interactions play in modulating physicochemical properties?

Methodological Answer: X-ray data (e.g., Cl···N interactions of 3.094–3.100 Å) stabilize the crystal lattice, affecting:

- Solubility : Reduced aqueous solubility due to hydrophobic packing.

- Thermal Stability : Higher melting points (e.g., 313–315 K) correlate with stronger intermolecular forces .

Experimental Design Tip : Use Hirshfeld surface analysis to quantify interaction contributions for solubility prediction.

Q. How does instability in dimethyl sulfoxide (DMSO) impact biological assay design?

Methodological Answer:

Q. What advanced techniques characterize the compound’s antioxidative properties?

Methodological Answer:

Q. How can this compound serve as a precursor for functionalized pyrimidine derivatives?

Methodological Answer:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) yield biaryl derivatives .

- Nucleophilic Substitution : Replace Cl groups with amines/thiols for diversifying pharmacophores.

Example : 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine was synthesized via stepwise functionalization .

Q. What are its emerging applications in biochemical pathways?

Methodological Answer:

Q. How can conflicting NMR or crystallography data be resolved during structural elucidation?

Methodological Answer:

- Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility.

- Complementary Techniques : Pair X-ray data with DFT calculations to validate bond angles/distances .

Case Study : Discrepancies in NH₂ proton signals were resolved by variable-temperature NMR in DMSO-d₆ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.